Nickel chlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nickel chlorate, with the chemical formula , is an inorganic compound consisting of nickel in the +2 oxidation state and chlorate ions. It typically appears as a greenish-yellow crystalline solid, similar to other nickel salts. Nickel chlorate is known for its strong oxidizing properties and is less commonly encountered than other nickel compounds like nickel chloride or nickel sulfate.

- Decomposition:Upon heating, nickel chlorate decomposes into nickel chloride, oxygen gas, and chlorine gas.

- Redox Reactions:

Nickel chlorate can react with reducing agents, leading to the reduction of nickel ions and the oxidation of the other species involved. - Formation of Coordination Complexes:

Nickel chlorate can also form coordination complexes with various ligands, which can alter its reactivity and properties.

Nickel compounds, including nickel chlorate, have been studied for their biological effects. Nickel ions are essential trace elements in some biological systems but can be toxic at higher concentrations. Prolonged exposure to nickel compounds has been linked to respiratory issues and carcinogenic effects in humans, particularly affecting the lungs and nasal passages due to inhalation of dust or fumes containing nickel salts . Nickel chlorate's oxidative properties may contribute to its potential toxicity.

- Reaction of Nickel Chloride with Sodium Chlorate:This method involves mixing solutions of nickel chloride and sodium chlorate.

- Electrochemical Methods:

Nickel chlorate can also be produced through electrolysis of a solution containing nickel salts and chlorates.

Studies on the interactions of nickel chlorate with other compounds reveal its role as a strong oxidizer, which can influence reaction pathways significantly. The formation of coordination complexes with ligands such as ammonia or phosphines has been noted, altering the reactivity profile of the nickel ion . Additionally, interactions with biological systems suggest that nickel chlorate may affect cellular processes due to its oxidative capacity.

Nickel chlorate shares similarities with various other nickel compounds, each exhibiting unique properties:

| Compound | Formula | Color | Oxidation State | Solubility |

|---|---|---|---|---|

| Nickel Chloride | NiCl₂ | Yellow/Green | +2 | Soluble in water |

| Nickel Sulfate | NiSO₄ | Green | +2 | Soluble in water |

| Nickel Acetate | Ni(C₂H₃O₂)₂ | Green | +2 | Soluble in water |

| Nickel Nitrate | Ni(NO₃)₂ | Green | +2 | Soluble in water |

| Nickel Carbonyl | Ni(CO)₄ | Colorless | 0 | Soluble in organic solvents |

Uniqueness of Nickel Chlorate

Nickel chlorate is particularly unique due to its strong oxidizing properties compared to other nickel salts. While many nickel compounds serve primarily as sources of nickel ions or catalysts, nickel chlorate's ability to release oxygen upon decomposition makes it valuable in specific chemical applications where oxidation is necessary. Additionally, its interactions with various ligands allow for diverse coordination chemistry not always present in other nickel salts

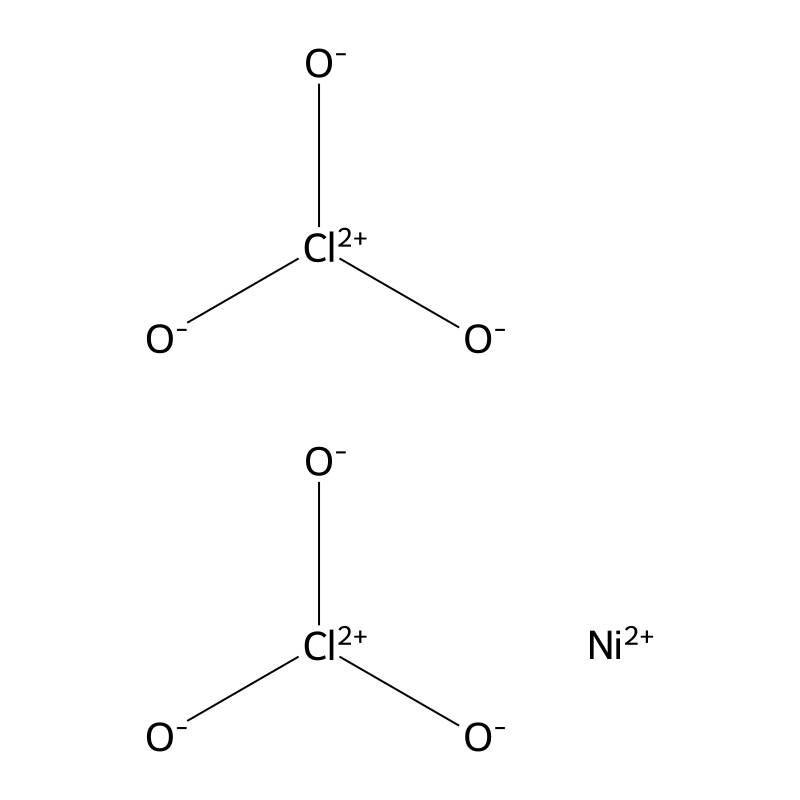

Nickel chlorate is an inorganic compound with the molecular formula Ni(ClO3)2, consisting of one nickel cation and two chlorate anions [3]. The compound features a central nickel atom in the +2 oxidation state coordinated with two chlorate ions, each containing one chlorine atom bonded to three oxygen atoms [8] [5]. In its crystalline form, nickel chlorate typically appears as a greenish-yellow solid, similar in appearance to other nickel salts .

The structural representation of nickel chlorate involves a nickel(II) ion electrostatically bonded to two chlorate anions [5] [8]. Each chlorate ion (ClO3-) has a trigonal pyramidal molecular geometry according to Valence Shell Electron Pair Repulsion (VSEPR) theory, with the chlorine atom positioned at the apex of the pyramid and the three oxygen atoms forming the base [17] [19]. The bond angle between oxygen atoms in the chlorate ion is approximately 106.5 degrees, slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to the presence of a lone pair on the chlorine atom [19] [20].

Oxidation States Analysis

The oxidation states in nickel chlorate provide crucial information about the electronic structure and chemical behavior of this compound [2] [4]. Nickel exists in the +2 oxidation state in nickel chlorate, which is the most common and stable oxidation state for nickel in its compounds [4] [9]. While nickel can theoretically exist in multiple oxidation states ranging from 0 to +4, the +2 state predominates in most nickel compounds due to its favorable electronic configuration [2] [10].

In the chlorate anion (ClO3-), chlorine exists in the +5 oxidation state, which is relatively high for chlorine and contributes to the strong oxidizing properties of chlorate compounds [3] [6]. This can be calculated by assigning an oxidation state of -2 to each oxygen atom, resulting in a total of -6 for the three oxygen atoms, and considering the overall -1 charge of the chlorate ion [6] [3]. The high oxidation state of chlorine in the chlorate ion makes it a powerful oxidizing agent, capable of donating oxygen to other substances in chemical reactions [6] [3].

Molar Mass and Elemental Composition

The molar mass of nickel chlorate (Ni(ClO3)2) is 225.59 grams per mole, calculated by summing the atomic masses of all constituent elements [8] [5]. This calculation includes one nickel atom (58.69 g/mol), two chlorine atoms (2 × 35.45 g/mol = 70.90 g/mol), and six oxygen atoms (6 × 16.00 g/mol = 96.00 g/mol) [8] [5].

The elemental composition of nickel chlorate by mass percentage reveals that oxygen constitutes the largest proportion at 42.56%, followed by chlorine at 31.43%, and nickel at 26.02% [8] [29]. This composition reflects the relative atomic masses and the stoichiometric ratios of the elements in the compound [8] [24].

A detailed analysis of the elemental composition provides insight into the chemical nature and reactivity of nickel chlorate [24] [29]. The relatively high oxygen content contributes to its oxidizing properties, while the nickel content influences its coordination chemistry and potential catalytic applications [24]. The mass percentage composition can be experimentally verified through various analytical techniques, including mass spectrometry and elemental analysis [24] [29].

Electronic Configuration of Nickel(II) in the Complex

The electronic configuration of nickel in its ground state is [Ar]3d84s2, with a total of 28 electrons [12] [10]. When nickel forms the Ni2+ ion in nickel chlorate, it loses the two 4s electrons, resulting in an electronic configuration of [Ar]3d8 [10] [9]. This d8 configuration is particularly significant as it influences the coordination geometry, magnetic properties, and color of nickel(II) compounds [9] [15].

In octahedral complexes, the d8 electronic configuration of nickel(II) typically results in a distribution where six electrons occupy the lower-energy t2g orbitals and two electrons occupy the higher-energy eg orbitals [13] [15]. This can be represented as (t2g)6(eg)2, and unlike some other transition metal ions, nickel(II) does not exhibit a distinction between high-spin and low-spin states in octahedral coordination environments [16] [13]. The specific electronic configuration contributes to the characteristic properties of nickel(II) compounds, including their paramagnetic behavior and spectroscopic features [15] [10].

The d8 electronic configuration of nickel(II) also explains its preference for forming octahedral complexes, although square planar and tetrahedral geometries are also possible depending on the ligands and coordination environment [13] [16]. In nickel chlorate, the coordination environment around the nickel(II) ion would influence the exact splitting of the d orbitals and consequently affect the compound's physical and chemical properties [15] [9].

Chlorate Anion Properties and Bonding

The chlorate anion (ClO3-) is a polyatomic ion with distinctive structural and chemical properties that significantly influence the behavior of nickel chlorate [3] [6]. The chlorate ion possesses a trigonal pyramidal molecular geometry with the chlorine atom at the apex and the three oxygen atoms forming the base of the pyramid [17] [19]. This geometry results from the presence of four electron pairs around the central chlorine atom: three bonding pairs and one lone pair [19] [22].

The bonding in the chlorate ion cannot be adequately represented by a single Lewis structure due to the equivalent bond lengths between chlorine and oxygen atoms (approximately 1.49 Å in various chlorate salts) [3] [37]. Instead, the chlorate ion is best described as a resonance hybrid of multiple structures, where the negative charge and double bonds are delocalized among the three oxygen atoms [21] [32]. This resonance stabilization contributes to the relative stability of the chlorate ion despite the high oxidation state of chlorine [32] [33].

From a valence shell electron pair repulsion (VSEPR) perspective, the chlorate ion has a tetrahedral electron pair geometry but adopts a trigonal pyramidal molecular shape due to the presence of the lone pair on chlorine [20] [23]. The bond angles between oxygen atoms are approximately 106.5 degrees, slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to the repulsive effect of the lone pair [19] [20].